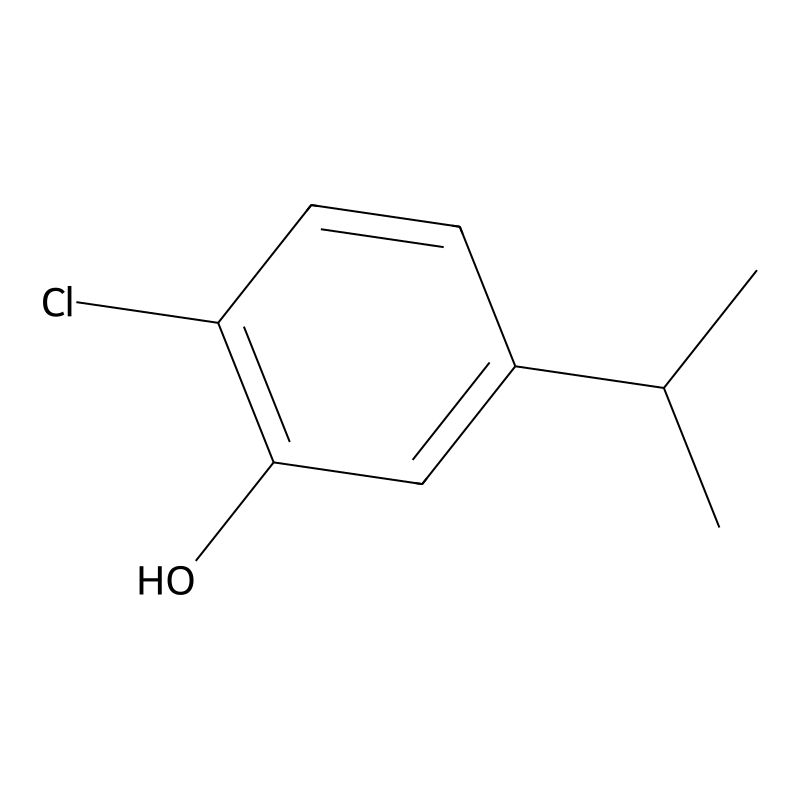

2-Chloro-5-isopropylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-isopropylphenol is an organic compound with the chemical formula C₉H₁₁ClO. It is characterized by a phenolic structure where a chlorine atom and an isopropyl group are attached to a benzene ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals and industrial chemistry.

- Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives, often using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction can convert it into more saturated compounds, typically utilizing reducing agents like sodium borohydride.

- Electrophilic Aromatic Substitution: The presence of the chlorine atom allows for substitution reactions where other functional groups can be introduced onto the benzene ring.

The synthesis of 2-chloro-5-isopropylphenol can be achieved through several methods:

- Alkylation of Phenol: One common method involves the alkylation of phenol with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under controlled temperature and pressure conditions to favor the formation of the ortho-isomer .

- Industrial Production: In industrial settings, similar alkylation processes are employed on a larger scale, optimizing reaction conditions to maximize yield and purity. The product is purified through distillation or recrystallization techniques.

2-Chloro-5-isopropylphenol has diverse applications, including:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.

- Industrial Chemicals: Used in the production of disinfectants and antiseptics due to its antimicrobial properties.

Its unique structure allows it to act effectively in these roles, making it valuable in both research and industrial contexts.

Several compounds share structural similarities with 2-chloro-5-isopropylphenol. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 4-Chloro-2-isopropyl-5-methylphenol | C₁₀H₁₃ClO | 0.98 |

| 6,6'-Methylenebis(4-chloro-2-isopropyl-5-methylphenol) | C₂₀H₁₈Cl₂O₂ | 0.91 |

| 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene | C₁₀H₁₃ClO₂ | 0.89 |

| 4-Chloro-2-(1-phenylethyl)phenol | C₁₁H₁₃ClO | 0.88 |

These compounds exhibit varying degrees of biological activity and utility, but 2-chloro-5-isopropylphenol stands out due to its specific receptor interactions and potential applications in pharmaceuticals and industrial chemistry .